molecular formula C26H19ClN2O B11666747 5-(2-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine CAS No. 303104-43-0

5-(2-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Cat. No.: B11666747
CAS No.: 303104-43-0
M. Wt: 410.9 g/mol
InChI Key: DTOBGDCSMFDRIY-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound that belongs to the class of pyrazolo-benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. The starting materials often include 2-chlorophenyl derivatives and 2-naphthyl derivatives. The key steps may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Formation of the benzoxazine ring: This step may involve the reaction of the pyrazole intermediate with phenolic compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl or chlorophenyl moieties.

    Reduction: Reduction reactions can occur, especially at the pyrazole ring.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating various diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine shares structural similarities with other pyrazolo-benzoxazines and related heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and benzoxazine rings, which may confer unique biological activities and chemical properties.

Properties

CAS No.

303104-43-0

Molecular Formula

C26H19ClN2O

Molecular Weight

410.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H19ClN2O/c27-22-11-5-3-9-20(22)26-29-24(21-10-4-6-12-25(21)30-26)16-23(28-29)19-14-13-17-7-1-2-8-18(17)15-19/h1-15,24,26H,16H2

InChI Key

DTOBGDCSMFDRIY-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6Cl

Origin of Product

United States

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